1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Description
1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core linked to a phenyl group and a 4-phenylpyrazole moiety via an ethyl bridge. The pyrazole ring, substituted at position 4 with a phenyl group, contributes to its aromatic and electronic properties, while the ethyl linker enhances conformational flexibility.
Properties
IUPAC Name |
1-phenyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,15-16-7-3-1-4-8-16)20-11-12-21-14-18(13-19-21)17-9-5-2-6-10-17/h1-10,13-14,20H,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLYHXBXTIOUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via the reaction of hydrazine with an appropriate diketone. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the intermediate product to introduce the methanesulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds related to 1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide exhibit significant antimicrobial activity. For example, derivatives were tested against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. mirabilis | 12 |
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) derived from pyrazole frameworks inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The efficacy of these compounds suggests potential applications in treating inflammatory diseases .
Therapeutic Applications
The therapeutic potential of this compound extends to several areas:
Cancer Treatment : Some pyrazole derivatives have shown promise in targeting proliferative diseases, including certain types of tumors. Their ability to modulate signaling pathways involved in cell proliferation makes them candidates for further research in oncology .
Neurological Disorders : Given the diverse biological activities associated with pyrazole compounds, there is ongoing research into their effects on neurological conditions. The modulation of neurotransmitter systems could provide benefits in treating disorders such as depression and anxiety .
Case Study 1: Antimicrobial Screening
In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and screened for their antimicrobial properties. The results indicated that specific modifications to the pyrazole ring enhanced antibacterial activity, particularly against resistant strains .
Case Study 2: Anti-inflammatory Activity
Another study focused on evaluating the anti-inflammatory effects of a related compound in an animal model of arthritis. The results demonstrated a significant reduction in inflammation markers and pain relief, suggesting that this class of compounds could be developed into effective treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism by which 1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide exerts its effects is primarily through the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects. The molecular targets often include proteases and other enzymes involved in cell signaling and metabolism.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analogy. †Calculated from analogous compounds.
Substituent Effects on Physicochemical Properties
A. Fluorinated Derivatives
The fluorinated chromen-2-yl compound (Table 1, ) exhibits a significantly higher molecular weight (603.0 g/mol) and melting point (252–255°C) compared to the target compound. Fluorine atoms enhance hydrophobicity and metabolic stability but may reduce solubility. The trifluoromethyl group in and similarly increases lipophilicity, which could improve membrane permeability but complicate aqueous formulation .
B. Core Heterocycle Modifications
- Pyrazole vs. Imidazole/Indazole: The target compound’s pyrazole core (compared to imidazole in and indazole in ) offers distinct electronic properties.
- Bicyclic vs. Monocyclic: The indazole in introduces a bicyclic system, which may enhance rigidity and target selectivity compared to the monocyclic pyrazole in the target compound .
C. Linker Flexibility
In contrast, the direct sulfonamide-pyrazole linkage in restricts flexibility, possibly reducing adaptability in molecular interactions .
Aromatic Substitution Patterns
Biological Activity
1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article focuses on its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent sulfonamide attachment. The general synthetic pathway can be summarized as follows:
- Formation of Pyrazole Derivative : The initial step often involves the cyclocondensation of phenyl hydrazine with appropriate carbonyl compounds.
- Sulfonamide Formation : The pyrazole derivative is then reacted with methanesulfonyl chloride to form the target sulfonamide compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4f | HeLa | 3.24 | Induces apoptosis via mitochondrial pathway |
| 4l | A549 | 10.96 | Selective inhibition of tumor cells |
These compounds were observed to induce apoptosis by modulating key proteins involved in cell survival, such as Bcl-2 and Bax . Specifically, compound 4f was noted for a significantly higher selectivity index compared to standard chemotherapeutics like 5-FU, indicating a preferential toxicity towards cancer cells over normal cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by increasing pro-apoptotic factors (Bax) while decreasing anti-apoptotic factors (Bcl-2), leading to enhanced cell death in tumor cells .
- Cell Cycle Arrest : Some studies suggest that similar pyrazole derivatives can cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
- Inhibition of Key Enzymes : Sulfonamide derivatives are known to inhibit various enzymes involved in tumor progression, including carbonic anhydrases and other metabolic enzymes .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. The results indicated a dose-dependent decrease in cell viability across all tested lines.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying its biological activity. Western blot analysis revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
